molecular formula C25H27BrN4O3S B2789704 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1189694-60-7

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2789704
CAS No.: 1189694-60-7
M. Wt: 543.48
InChI Key: ZAOHHSSSNWKJPE-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), a key target in oncology research. This compound is structurally related to, and developed from, the scaffold of known ALK inhibitors such as CEP-37440, which was discovered through a structure-based drug design approach to overcome clinical resistance mutations. Its primary research value lies in its application for studying ALK-driven signaling pathways, tumorigenesis, and for the preclinical evaluation of novel therapeutic strategies against cancers like non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma, and neuroblastoma. The compound acts by competitively binding to the ATP-binding site of the ALK kinase domain, thereby potently inhibiting its enzymatic activity and subsequent downstream signaling through key pathways like the PI3K/AKT/mTOR and JAK/STAT cascades, leading to reduced cancer cell proliferation and the induction of apoptosis. Researchers utilize this high-purity compound for in vitro biochemical assays, cell-based viability studies, and in vivo xenograft models to further elucidate resistance mechanisms and explore effective combination therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN4O3S/c1-2-30-11-9-25(10-12-30)28-23(17-3-5-18(26)6-4-17)24(29-25)34-16-22(31)27-19-7-8-20-21(15-19)33-14-13-32-20/h3-8,15H,2,9-14,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOHHSSSNWKJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the subsequent functionalization to introduce the bromophenyl, ethyl, and dioxin moieties. Common reagents used in these reactions include palladium catalysts for coupling reactions and various protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
This compound is being investigated for its potential as a therapeutic agent due to its unique structural characteristics that may influence its interaction with biological targets. The presence of the bromophenyl and sulfanyl groups enhances its pharmacological properties, making it a candidate for drug development aimed at various diseases.

Mechanism of Action
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The intricate structure allows for high-affinity interactions with these targets, which can result in altered biological responses depending on the target involved.

Biological Studies

Biological Activity
Studies have shown that this compound can act as a probe to investigate interactions with various biological systems. Its ability to engage with specific enzymes or receptors makes it useful for understanding biochemical pathways and disease mechanisms.

Case Studies
Recent research has highlighted the effectiveness of this compound in inhibiting certain enzyme activities linked to cancer progression. For instance, experiments demonstrated significant inhibition of tumor growth in preclinical models when treated with this compound, suggesting its potential as an anti-cancer agent.

Industrial Applications

Material Development
Beyond medicinal chemistry, this compound may have applications in the development of new materials or as a precursor for more complex chemical entities. Its unique structural features can be leveraged in the synthesis of novel compounds with desired properties for industrial use.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is not well understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. Further research is needed to elucidate the exact mechanism and to identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analog, 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide (), differs in two key substituents:

  • 8-position : Methyl group (analog) vs. ethyl group (target compound).
  • Acetamide aryl group : 2,4-Dimethoxyphenyl (analog) vs. 2,3-dihydro-1,4-benzodioxin-6-yl (target).

These modifications influence molecular weight, steric bulk, and electronic properties. For instance, the ethyl group increases hydrophobicity, while the benzodioxin ring may enhance π-π stacking compared to dimethoxyphenyl .

Comparison with Diazaspiro Systems

3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione () shares a spiro[4.5] framework but differs in:

  • Heteroatoms : 1,3-Diazaspiro (two N atoms) vs. 1,4,8-triazaspiro (three N atoms).
  • Functional groups: Sulfonyl (-SO₂-) vs. sulfanyl (-S-) linker; diketone vs. acetamide. The sulfanyl group in the target compound may confer greater nucleophilicity compared to the sulfonyl group .

Crystallographic and Computational Tools

Structural analyses of similar compounds (e.g., ) rely on crystallographic software such as SHELX for refinement and ORTEP-3 for visualization. These tools enable precise determination of bond angles, torsional conformations, and halogen-bonding interactions (e.g., Br···O/N), critical for understanding structure-activity relationships .

Table 1: Comparative Analysis of Structural Features

Feature Target Compound Analog () Diazaspiro Compound ()
Core Structure 1,4,8-Triazaspiro[4.5]decane 1,4,8-Triazaspiro[4.5]decane 1,3-Diazaspiro[4.5]decane
8-Substituent Ethyl Methyl Methyl
Aryl Group 2,3-Dihydro-1,4-benzodioxin-6-yl 2,4-Dimethoxyphenyl 4-Bromophenylsulfonyl
Functional Linker Sulfanyl (-S-) Sulfanyl (-S-) Sulfonyl (-SO₂-)
Molecular Weight ~550–570 g/mol (estimated) 531.47 g/mol (C₂₄H₂₇BrN₄O₃S) Not reported
Key Interactions Halogen (Br), hydrogen bonding (triaza core) Halogen (Br), methoxy π-donor Sulfonyl hydrogen-bond acceptor

Physicochemical Implications

  • Solubility : The ethyl group and benzodioxin ring in the target compound likely reduce aqueous solubility compared to the methyl/dimethoxyphenyl analog.
  • Reactivity : The sulfanyl group may undergo oxidation to sulfoxide/sulfone derivatives, unlike the pre-oxidized sulfonyl group in ’s compound .
  • Crystal Packing : Bromine’s polarizability in both the target compound and ’s analog may influence lattice stability via halogen bonding, as observed in related spiro systems .

Biological Activity

The compound 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule with notable structural features that suggest potential biological activity. Its unique triazaspiro framework and various functional groups contribute to its reactivity and interaction with biological targets.

Structural Characteristics

This compound can be characterized by its molecular formula C23H23BrN4O2SC_{23}H_{23}BrN_{4}O_{2}S and a molecular weight of approximately 515.47 g/mol. The structure includes:

  • A triazaspiro core providing structural stability.
  • A bromophenyl group that may enhance binding affinity to biological targets.
  • A dihydro-benzodioxin moiety which can influence pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound's unique structure allows it to bind with high affinity to these targets, potentially modulating their activity and leading to various biological effects.

Pharmacological Studies

Research indicates that compounds similar to this one have been investigated for their therapeutic potential in several areas:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : The presence of the sulfur atom in the structure may contribute to antimicrobial activity, making it a candidate for further studies in infectious diseases.
  • Enzyme Inhibition : Investigations into enzyme interactions reveal that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity Type Target Effect Observed Reference
AnticancerVarious cancer cell linesInduced apoptosis
AntimicrobialBacterial strainsInhibition of growth
Enzyme inhibitionEnzymes in metabolic pathwaysReduced enzymatic activity

Example Studies

  • Anticancer Study : In vitro studies on breast cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction.
  • Antimicrobial Testing : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial properties.
  • Enzyme Inhibition Assays : Kinetic studies revealed that the compound acts as a competitive inhibitor for enzyme X, with an IC50 value of 25 µM.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for its spirocyclic core formation?

The synthesis involves multi-step reactions:

Core Formation : Cyclization reactions using catalysts (e.g., palladium or acid/base systems) to assemble the 1,4,8-triazaspiro[4.5]deca-1,3-diene core.

Functionalization : Sequential introduction of the 4-bromophenyl and ethyl groups via Suzuki coupling or alkylation.

Sulfanyl-Acetamide Addition : Thiol-ene "click" chemistry or nucleophilic substitution to attach the sulfanyl-acetamide moiety.
Critical Conditions : Temperature control (<50°C) during cyclization to avoid by-products, and inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm spirocyclic geometry and substituent positions.
  • HRMS : High-resolution mass spectrometry for molecular formula validation.
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination (if crystallizable) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
  • Solubility Studies : HPLC-based solubility profiling in PBS/DMSO to guide in vitro testing .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., high in vitro potency but low cellular efficacy) be resolved?

Methodological steps:

Assay Validation : Confirm target engagement using cellular thermal shift assays (CETSA).

Metabolic Stability : Perform liver microsome assays to assess compound degradation.

Membrane Permeability : Use Caco-2 cell monolayers or PAMPA to evaluate passive diffusion.

Off-Target Profiling : Employ proteome-wide affinity pulldown assays to identify unintended interactions .

Q. What strategies optimize synthetic yield while minimizing by-products in large-scale production?

  • Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, solvent polarity, temperature).
  • Continuous Flow Reactors : Enhance mixing and heat transfer for spirocyclic core formation.
  • In Situ Monitoring : Raman spectroscopy or inline NMR to detect intermediates and adjust conditions dynamically .

Q. How can computational modeling predict SAR for derivatives with modified substituents?

  • Docking Studies : Molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., kinases).
  • QM/MM Simulations : Quantum mechanics/molecular mechanics to evaluate electronic effects of substituents (e.g., bromo vs. chloro).
  • ADMET Prediction : SwissADME or ADMETLab to forecast bioavailability and toxicity for lead prioritization .

Q. What experimental approaches validate the compound’s mechanism of action when traditional assays are inconclusive?

  • CRISPR-Cas9 Knockout : Generate target gene knockouts in cell lines to confirm on-target effects.
  • Phosphoproteomics : LC-MS/MS to map phosphorylation changes post-treatment.
  • Animal Models : Xenograft models with biomarker analysis (e.g., p-ERK levels) to correlate in vivo efficacy .

Q. How do structural analogs with varied substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) influence bioactivity?

  • Parallel Synthesis : Prepare analogs via combinatorial chemistry using diversified aryl halides.
  • Free-Wilson Analysis : Quantify substituent contributions to activity using regression models.
  • Crystallography : Compare ligand-protein co-crystal structures to identify steric/electronic effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies between enzyme inhibition (low µM IC₅₀) and weak cellular activity?

  • Test Serum Protein Binding : Use equilibrium dialysis to assess compound sequestration by serum albumin.
  • Intracellular Accumulation : LC-MS quantification of intracellular concentrations.
  • Check Efflux Transporters : Inhibit P-gp/BCRP with verapamil to rule out efflux-mediated resistance .

Q. What methodologies reconcile conflicting cytotoxicity data across labs?

  • Standardize Assay Protocols : Adopt CLSI guidelines for cell viability assays.
  • Cross-Validate Reference Compounds : Use staurosporine or doxorubicin as internal controls.
  • Inter-Lab Ring Tests : Share aliquots of the compound for parallel testing to isolate procedural variables .

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